6-Chloroquinoxaline
Overview
Description
6-Chloroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H5N2Cl. It is a derivative of quinoxaline, which consists of a benzene ring fused with a pyrazine ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Mechanism of Action
Target of Action
6-Chloroquinoxaline is a derivative of quinoxaline, a pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Quinoxaline derivatives have been found to interact with various targets, including Histone Deacetylase (HDAC) , and are involved in the production of diuresis and inhibition of sodium ions re-absorption in the renal tubules of the kidney .
Mode of Action
Quinoxaline derivatives have been found to inhibit hdac , which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, these compounds can alter the transcription of various genes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of hdac can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and other cellular processes .
Pharmacokinetics
One study of a related compound, chloroquinoxaline sulfonamide, found that it was administered intravenously at a dose schedule of 2000 mg/m² over an hour weekly for 4 weeks every 42 days . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The inhibition of hdac by quinoxaline derivatives can lead to changes in gene expression, which can result in various cellular effects, including altered cell cycle progression and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
6-Chloroquinoxaline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is primarily through binding to the active sites, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and distributed to various organelles, such as the mitochondria and nucleus .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it affects mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it influences gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloroquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-diketones in the presence of a chlorinating agent. For instance, the reaction of o-phenylenediamine with 2-chlorobenzil in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of transition-metal-free catalysis to ensure a more environmentally friendly process. This method reduces the need for toxic catalysts and simplifies the purification process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines or phenols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate and solvents such as dimethylformamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Nucleophilic Substitution: Substituted quinoxalines, depending on the nucleophile used.
Oxidation: Oxidized derivatives of quinoxaline.
Scientific Research Applications
6-Chloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, agrochemicals, and materials for optoelectronic devices.
Comparison with Similar Compounds
- 2-Chloroquinoxaline
- 6-Bromoquinoxaline
- 6-Fluoroquinoxaline
Comparison: 6-Chloroquinoxaline is unique due to the presence of a chlorine atom at the 6-position, which influences its reactivity and biological activity. Compared to 2-Chloroquinoxaline, the position of the chlorine atom can lead to different substitution patterns and biological effects . Similarly, 6-Bromoquinoxaline and 6-Fluoroquinoxaline have different halogen atoms, which can affect their chemical properties and applications .
Properties
IUPAC Name |
6-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOMNCITVCXDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202883 | |
Record name | Quinoxaline, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-43-1 | |
Record name | Quinoxaline, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloroquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxaline, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5448-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method to synthesize 6-chloroquinoxaline-2,3(1H,4H)-dione?
A1: this compound-2,3(1H,4H)-dione can be efficiently synthesized by the condensation of 4-chloro-o-phenylenediamine with oxalic acid. This reaction typically proceeds under reflux in a hydrochloric acid solution, yielding the desired product in excellent yields. []
Q2: How can this compound-2,3(1H,4H)-dione be further functionalized?
A2: Alkylation reactions, often carried out under phase-transfer catalysis conditions using monohalogenated agents, provide an effective route for further functionalization. This method allows for the introduction of various substituents at specific positions on the quinoxaline ring. []
Q3: Can this compound be synthesized directly?
A3: Yes, a method utilizing p-chloro-m-nitroacetoacetanilide as a starting material has been developed for the synthesis of 2,6-dichloroquinoxaline. The process involves a closed-loop reaction, reduction, and crystallization in an organic solvent under alkaline conditions. This method offers advantages such as simple operation, high yield, and reduced environmental impact due to organic solvent recycling. []
Q4: How does the reaction of 2,6-dichloroquinoxaline with dimethyl acetylenedicarboxylate differ in N,N-dimethylformamide and dioxane?
A4: Interestingly, the reaction outcome is solvent-dependent. In N,N-dimethylformamide, deoxygenation occurs, yielding 6-chloro-2-[2-(p-chlorobenzylidene)-1-methylhydrazino]quinoxaline. Conversely, in dioxane, a 1,3-dipolar cycloaddition reaction takes place, forming dimethyl 8-chloro-4-[2-(p-chlorobenzylidene)-1-methylhydrazino]-3aH-isoxazolo[2,3-a]quinoxaline-2,3-dicarboxylate. []
Q5: Can isoxazolo[2,3-a]quinoxalines be converted into pyrrolo[1,2-a]quinoxalines?
A5: Yes, research has shown that isoxazolo[2,3-a]quinoxalines can undergo ring transformation to yield pyrrolo[1,2-a]quinoxalines. This transformation has been observed in reactions of 2-substituted this compound 4-oxides with dimethyl acetylenedicarboxylate, providing a pathway for the selective synthesis of pyrrolo[1,2-a]quinoxalines. [, , ]
Q6: What is the proposed mechanism for the formation of pyrrolo[1,2-a]quinoxalines from isoxazolo[2,3-a]quinoxalines?
A6: While the exact mechanism is still under investigation, an additional pathway involving an aziridine intermediate has been proposed. This pathway suggests a more complex mechanism than initially thought, opening avenues for further exploration and optimization of pyrrolo[1,2-a]quinoxaline synthesis. []
Q7: Does the introduction of electron-donating or electron-withdrawing groups on the quinoxaline ring affect its reactivity?
A7: Yes, the presence of substituents on the quinoxaline ring significantly influences its reactivity. For instance, in reactions of quinoxaline 1,4-dioxides with acetic anhydride, electron-donating groups direct the attack to the N-oxide para to the substituent. In contrast, electron-withdrawing groups favor the formation of the other possible isomer. []
Q8: What spectroscopic methods are typically used to characterize this compound derivatives?
A8: Several spectroscopic techniques are employed for the structural elucidation of this compound derivatives. These include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. These techniques provide valuable information about the functional groups present and the overall structure of the molecule. []
Q9: What are some of the potential applications of this compound derivatives?
A9: this compound derivatives have shown promise in various fields due to their diverse biological activities. Some potential applications include their use as:
- Antibacterial agents: Quinoxaline-2,3-diones with various alkyl substituents have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- Corrosion inhibitors: 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione exhibits promising corrosion inhibition properties for mild steel in acidic environments. []
- Monomers for polymerization: Derivatives like 2-[4-(4-hydroxyphenoxy)phenyl]-3-phenyl-6-chloroquinoxaline can be polymerized to create high-molecular-weight polymers with desirable properties like high tensile strength and good thermal stability. []
Q10: What is the significance of detecting glyoxal bound to proteins, and how are this compound derivatives involved?
A10: Glyoxal, a reactive dicarbonyl compound, can bind to proteins, potentially impacting their structure and function. This compound derivatives, specifically this compound, are employed in a microdetermination method for glyoxal bound to proteins. This method, utilizing gas chromatography with an electron capture detector, enables the sensitive detection and quantification of glyoxal in biological samples, offering insights into its potential role in various physiological and pathological processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.